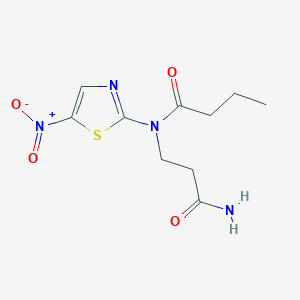![molecular formula C20H19ClN4O4 B11999543 3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-clorofenil)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de pirazol sustituido con un grupo clorofenilo y un grupo trimetoxifenilmetilideno, lo que lo convierte en un tema de interés en química medicinal y ciencia de materiales.
Métodos De Preparación
La síntesis de 3-(4-clorofenil)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]-1H-pirazol-5-carbohidrazida típicamente implica varios pasos, comenzando con la preparación del anillo de pirazol. La ruta sintética a menudo incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una β-dicetona.
Sustitución con un grupo clorofenilo: El anillo de pirazol se sustituye entonces con un grupo clorofenilo utilizando reactivos y condiciones adecuados.
Condensación con trimetoxibenzaldehído: Finalmente, el compuesto se forma condensando el pirazol sustituido con trimetoxibenzaldehído en condiciones ácidas o básicas.
Análisis De Reacciones Químicas
3-(4-clorofenil)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Los reactivos y condiciones comunes para estas reacciones incluyen entornos ácidos o básicos, solventes como etanol o diclorometano, y catalizadores como paladio o platino. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-(4-clorofenil)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se estudia por su potencial como agente terapéutico debido a su estructura única y actividad biológica.
Ciencia de los materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Investigación biológica: El compuesto se investiga por sus interacciones con moléculas biológicas y sus posibles efectos sobre los procesos celulares.
Aplicaciones industriales: Aunque menos común, se puede utilizar en la síntesis de otros compuestos orgánicos complejos o como catalizador en ciertas reacciones.
Mecanismo De Acción
El mecanismo de acción de 3-(4-clorofenil)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
3-(4-clorofenil)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]-1H-pirazol-5-carbohidrazida se puede comparar con otros compuestos similares, como:
3-(4-clorofenil)-2-(2-aminotiazol-4-il)-5-metoxibenzo[b]furano: Conocido por su actividad inhibitoria de la leucotrieno B4.
5-(2-clorofenil)-4-{[(E)-(2,3,4-trimetoxifenil)metilideno]amino}-4H-1,2,4-triazol-3-il hidrosulfuro:
6-(2-{[(E)-(4-clorofenil)metilideno]amino}fenil)-5-hidroxi-1,2,4-triazina-3(4H)-tiona:
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y aplicaciones específicos, destacando la singularidad de 3-(4-clorofenil)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]-1H-pirazol-5-carbohidrazida.
Propiedades
Fórmula molecular |
C20H19ClN4O4 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19ClN4O4/c1-27-17-8-12(9-18(28-2)19(17)29-3)11-22-25-20(26)16-10-15(23-24-16)13-4-6-14(21)7-5-13/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+ |
Clave InChI |
RIUVEXOGFQAWTD-SSDVNMTOSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)
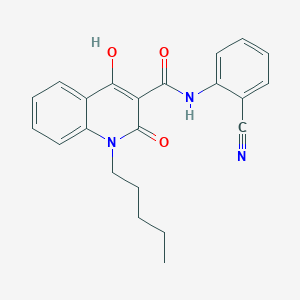
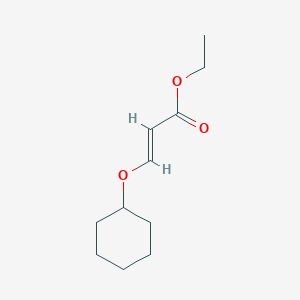
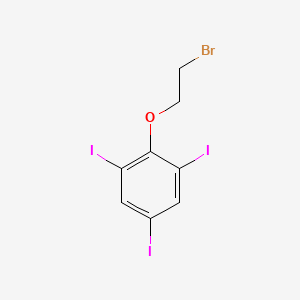

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
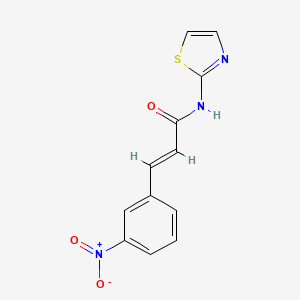
![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
